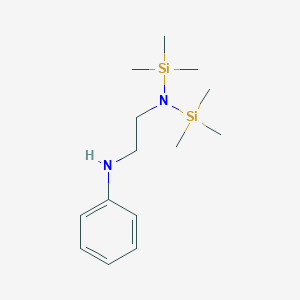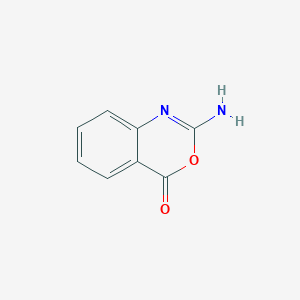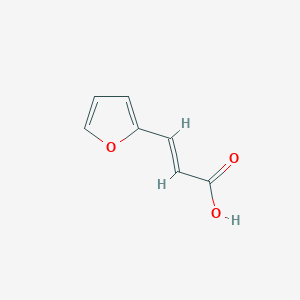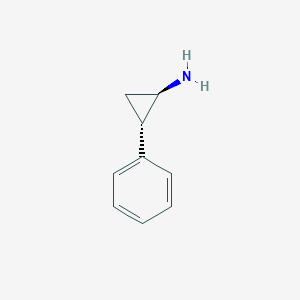
Lithium lactate
Übersicht
Beschreibung
Lithium lactate is a chemical compound, a salt of lithium and lactic acid with the formula CH₃CH(OH)COOLi . It is an amorphous solid that is very soluble in water .
Synthesis Analysis
The synthesis of lithium lactate is achieved by neutralizing lactic acid with lithium hydroxide . The reaction is as follows: LiOH + CH₃CH(OH)COOH → CH₃CH(OH)COOLi + H₂O .Molecular Structure Analysis
The molecular formula of lithium lactate is C₃H₅LiO₃ . It has a molar mass of 96.01 g/mol .Chemical Reactions Analysis
Lithium lactate reacts with triphosgene to obtain lactic acid-O-internal anhydride . It can also be used as a precursor to prepare Li₄SiO₄, Li₄Ti₅O₁₂/C, and other materials .Physical And Chemical Properties Analysis
Lithium lactate forms an amorphous solid . It dissolves very well in water and organic solvents . The compound demonstrates optical isomerism . Lithium lactate emits acrid smoke when heated to decomposition .Wissenschaftliche Forschungsanwendungen
Recycling of Spent Lithium-ion Batteries
Lithium lactate has been used in the effective leaching of spent lithium-ion batteries . It serves as a lixiviant, a substance that is used in hydrometallurgy to selectively extract the desired metal from the ore or mineral . This process is crucial for the supply of precious raw materials such as cobalt and lithium .
Preparation of Lithium Silicate (Li4SiO4)
Lithium lactate can be used as a precursor to prepare Lithium Silicate (Li4SiO4) . Lithium silicate is used in ceramics and some portland cement formulations .
Preparation of Lithium Titanate (Li4Ti5O12/C)
Lithium lactate can also be used as a precursor to prepare Lithium Titanate (Li4Ti5O12/C) . Lithium titanate is used in certain lithium-ion batteries due to its high thermal stability, high cycling efficiency, and fast charge and discharge .
Synthesis of Lactic Acid-O-internal Anhydride
Lithium lactate reacts with triphosgene to obtain lactic acid-O-internal anhydride . This compound has potential applications in the synthesis of biodegradable polymers .
Standard for Lactic Acid Quantification
Lithium L-lactate has been used as a standard for the quantification of lactic acid using analytical methods . It is used in high-performance liquid chromatography as a standard for L-lactic acid assay .
Medical Applications
Lithium lactate is part of drugs that promote the excretion of uric acid from the body . It is also used as an antipsychotic .
Wirkmechanismus
Target of Action
Lithium lactate, a salt of lithium and lactic acid, primarily targets two enzymatic chains or pathways: inositol monophosphatase within the phosphatidylinositol signaling pathway and the protein kinase glycogen synthase kinase 3 . Lithium inhibits these enzymes by displacing the normal cofactor magnesium . Lactate also plays a crucial role in regulating the immune response, thus affecting immune surveillance and escape-related behaviors .
Mode of Action
Lithium lactate’s mode of action involves its interaction with its primary targets. Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Biochemical Pathways
Lithium lactate affects several biochemical pathways. In the dopamine pathway, lithium administration alters the functionality of the subunits of the dopamine-associated G protein, likely correcting the dopamine dysregulation . In the glutamate pathway, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . Lactate metabolism also plays a significant role, with lactate being produced from glycolysis or glutamine decomposition and being metabolized through the tricarboxylic acid cycle .
Pharmacokinetics
Lithium lactate exhibits profoundly different pharmacokinetics compared to the more common FDA-approved salt, lithium carbonate . It produces elevated plasma and brain lithium levels out to 48 hours while attenuating the spike associated with the toxic side effects of current lithium therapeutics .
Result of Action
The molecular and cellular effects of lithium lactate’s action are diverse. It plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . It also promotes the excretion of uric acid from the body .
Safety and Hazards
Zukünftige Richtungen
Lithium lactate has potential applications in the field of energy storage. For instance, it has been suggested that lithium lactate could play a role in the development of lithium-sulfur batteries . Furthermore, the lithium lactate market size is projected to reach approximately USD XX.X billion by 2031 .
Eigenschaften
IUPAC Name |
lithium;2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQWYZBANWAFMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883597 | |
| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium lactate | |
CAS RN |
867-55-0, 27848-80-2 | |
| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium (S)-lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027848802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lithium (S)-lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)






